molecular formula C16H13N3O3S B2613478 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 886926-61-0

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No. B2613478
CAS RN: 886926-61-0
M. Wt: 327.36
InChI Key: DPSATIBGXURQIM-UHFFFAOYSA-N
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Description

“N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide” is a complex organic compound. The name suggests it contains a benzothiazole ring, which is a heterocyclic compound .

Scientific Research Applications

Synthesis and Characterization

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide and related compounds have been extensively studied for their synthesis and structural characterization. The synthesis of similar compounds involves detailed characterizations, including 1H NMR, 13C NMR, infrared spectroscopy (IR), and X-ray diffraction (XRD) techniques. Theoretical calculations using density functional theory (DFT) have also been performed to validate the experimental data, providing insights into the molecular geometries and vibrational frequencies of these compounds (Arslan, Aydın, & Kazak, 2015). These studies are crucial for understanding the electronic structure and potential reactivity of such compounds.

Electrochemical Properties

The electrochemical behaviors of benzothiazole derivatives have been investigated, revealing their potential for quantitative determination through various voltammetry techniques. These studies indicate the electrochemical reduction processes and standard heterogeneous rate constants, providing a basis for the rapid and sensitive detection of such compounds (Zeybek, Durmus, Tekiner-Gulbas, Akı-Şener, Yalcin, & Kılıç, 2009). Understanding the electrochemical properties is vital for designing sensors and devices for environmental monitoring and pharmaceutical analysis.

Anticonvulsant Potential

Research has identified certain benzothiazole derivatives with significant anticonvulsant activity, comparable to traditional drugs like "Depakin." This discovery is crucial for the development of new therapeutic agents for epilepsy and seizure disorders. The development of quality control methods for these compounds is a vital step toward their clinical application, ensuring their purity, efficacy, and safety (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018). Such research underscores the importance of benzothiazole derivatives in medicinal chemistry, offering new avenues for drug development.

Antitumor Evaluation

Derivatives of benzothiazole, particularly those with amino, dimethylamino, or fluoro substituents, have demonstrated cytostatic activities against various malignant human cell lines. This antitumor evaluation highlights the potential of these compounds in cancer therapy, providing a foundation for further exploration of their therapeutic applications (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006). The specificity and potency of these compounds against cancer cells underscore their significance in the search for new anticancer agents.

Antibacterial and Antioxidant Activities

Novel N'-arylmethylidene derivatives have been synthesized, showing potential anti-oxidant and anti-bacterial activities. These findings open up new possibilities for the use of benzothiazole compounds in combating oxidative stress and bacterial infections, further emphasizing their versatility and potential in pharmacological applications (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-6-13-14(7-10(9)2)23-16(17-13)18-15(20)11-4-3-5-12(8-11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSATIBGXURQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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